Ethyl 2-propyl-6-heptenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

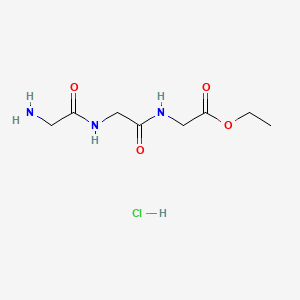

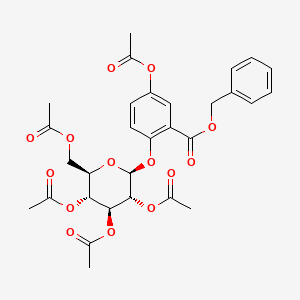

Ethyl 6-heptenoate, also known as Ethyl 2-propyl-6-heptenoate, is an organic compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da . It is also known by other names such as Ethyl hept-6-enoate and hept-6-enoic acid ethyl ester .

Synthesis Analysis

Esters, including Ethyl 6-heptenoate, are typically produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . A stereoselective synthesis of (+)-physoperuvine using a tandem aza-Claisen rearrangement and ring closing metathesis reaction has been reported .Molecular Structure Analysis

The molecular structure of Ethyl 6-heptenoate consists of a carboxylic acid (the R-portion) and an alcohol (the R’-portion) . The R group can either be a hydrogen or a carbon chain . The R’ group must be a carbon chain since a hydrogen atom would make the molecule a carboxylic acid .Chemical Reactions Analysis

Esters, including Ethyl 6-heptenoate, undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions . The base-promoted hydrolysis of an ester follows the typical nucleophilic acyl substitution mechanism .Physical And Chemical Properties Analysis

Ethyl 6-heptenoate has a molecular weight of 156.2221 . It is a combustible liquid .Aplicaciones Científicas De Investigación

Kobayashi, S., Takei, H., & Mukaiyama, T. (1973) demonstrated the stereospecific preparation of trisubstituted olefins, including Ethyl (E)-3-methyl-2-heptenoate and Ethyl (Z)-3-methyl-2-heptenoate, with a high yield and retention of configuration. This research highlights the chemical's utility in organic synthesis (Kobayashi, Takei, & Mukaiyama, 1973).

Miyachi, N. et al. (1993) developed a novel synthetic method for HMG-CoA reductase inhibitor NK-104 using a precursor that includes Ethyl (3R, 5S, 6E)-7-aryl-3,5-isopropylidenedioxy-6-heptenoate. This demonstrates the potential pharmaceutical application of similar compounds (Miyachi et al., 1993).

Tamaru, Y. et al. (2003) described the synthesis of Ethyl 5-oxo-6-methyl-6-heptenoate, showing the compound's significance in organic synthesis and chemical reactions (Tamaru et al., 2003).

Zhu, X.-F. et al. (2003) explored the use of Ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed annulation process, leading to the synthesis of highly functionalized tetrahydropyridines. This indicates the compound's relevance in complex organic synthesis and catalysis (Zhu, Lan, & Kwon, 2003).

Kokotos, G., Markidis, T., & Mikros, E. (2003) studied Ethyl (E)-7-azido-6-[bis(tert-butoxycarbonyl)amino]-2-heptenoate in a stereoselective intramolecular azide 1,3-dipolar cycloaddition. This work reveals the compound's utility in producing stable triazolines (Kokotos, Markidis, & Mikros, 2003).

Safety And Hazards

Ethyl 6-heptenoate is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

ethyl 2-propylhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h4,11H,1,5-10H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKUUHNAMXPVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC=C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-propyl-6-heptenoate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)